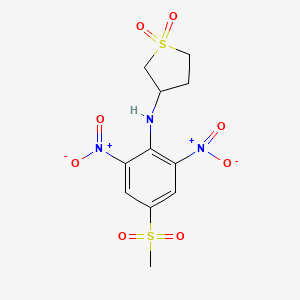

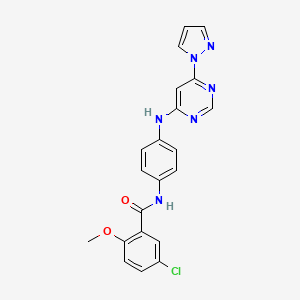

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-5-chloro-2-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

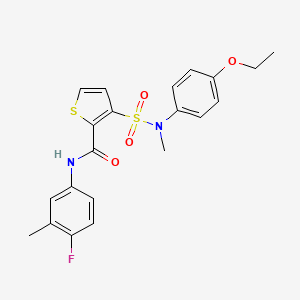

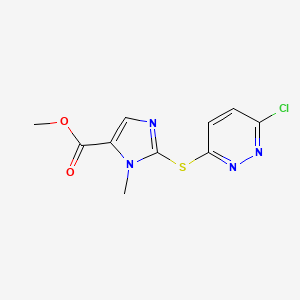

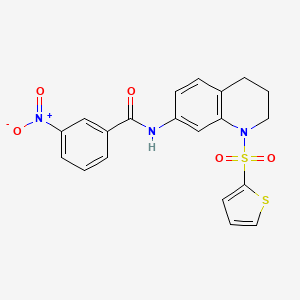

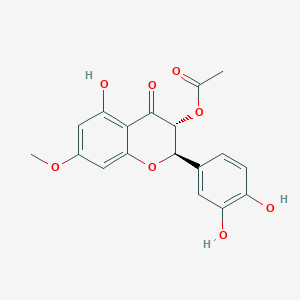

“N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-5-chloro-2-methoxybenzamide” is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

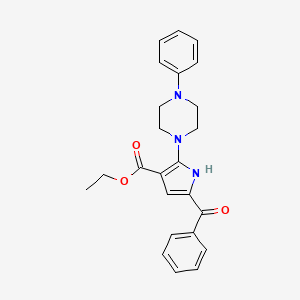

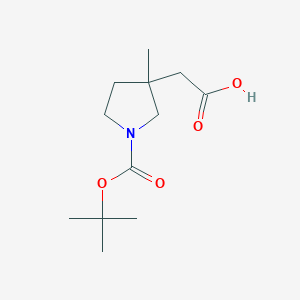

The synthesis of these pyrazole-bearing compounds involves the use of hydrazine . Some hydrazine-coupled pyrazoles were successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of these compounds was confirmed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . The structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carried out using hydrazine . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques helped in verifying the structures of the synthesized pyrazole derivatives .科学的研究の応用

Synthetic Pathways and Molecular Design The synthesis of related compounds involves complex chemical reactions, highlighting the compound's versatility in organic synthesis. For instance, the design and synthesis of certain derivatives have been reported, demonstrating their antiproliferative activity against various cancer cell lines, such as colon cancer, lung adenocarcinoma, and gastric cancer, showcasing promising anticancer activity (Pei Huang et al., 2020). Additionally, microwave-assisted synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety has been explored, evaluating their anti-inflammatory, analgesic, and antipyretic activities (R. V. Antre et al., 2011).

Anticancer Activity The compound's relevance in cancer research is further evidenced by studies focusing on its derivatives' cytotoxic activity. Various analogs have been synthesized to target specific cancer cell lines, demonstrating significant growth inhibition and suggesting a potential for therapeutic applications (M. M. Al-Sanea et al., 2020). Similarly, the synthesis of substituted pyrazole derivatives and their pharmacological screening revealed anti-inflammatory activities, highlighting the compound's versatility in medicinal chemistry (Mohamed M. Abdulla et al., 2014).

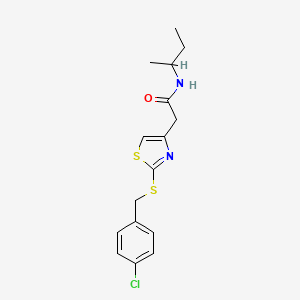

Antimicrobial Properties Research on the antimicrobial properties of derivatives has shown valuable therapeutic intervention potential for treating microbial diseases. The synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating a thiazole ring demonstrated significant activity against bacterial and fungal infections (N. Desai et al., 2013).

Molecular Docking and Theoretical Studies Molecular docking studies and density functional theory (DFT) calculations have been applied to understand the interaction mechanisms at the molecular level. These approaches provide insights into the compound's binding affinities and electronic properties, which are crucial for rational drug design and development (Pei Huang et al., 2020).

作用機序

Mode of Action

Based on its structural features, it may interact with its targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.

This compound represents an interesting subject for future research in medicinal chemistry .

将来の方向性

The future directions for these compounds could involve further development into potent and selective CDK2 inhibitors for the treatment of cancer . The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

特性

IUPAC Name |

5-chloro-2-methoxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN6O2/c1-30-18-8-3-14(22)11-17(18)21(29)27-16-6-4-15(5-7-16)26-19-12-20(24-13-23-19)28-10-2-9-25-28/h2-13H,1H3,(H,27,29)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAVVQMQNUYARE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2953800.png)

![5,7-dimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953802.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2953806.png)

![N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/no-structure.png)

![2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2953817.png)